AI-942/8012014

Description

AI-942/8012014 is a small-molecule compound that belongs to a broader class of derivatives explored for therapeutic applications, including antiviral and central nervous system (CNS)-targeted drug development. For instance, AI-942/42301830 was evaluated as a SARS-CoV-2 main protease (Mpro) inhibitor using molecular dynamics simulations and ADMET predictions , while AI-942/13331402 was classified as a medium-high substrate (M-H) for a human proton-antiporter in blood-brain barrier models . These studies suggest that AI-942 derivatives share modular pharmacophores amenable to optimization for target-specific efficacy and pharmacokinetics.

Properties

Molecular Formula |

C11H8O2S2 |

|---|---|

Molecular Weight |

236.3g/mol |

IUPAC Name |

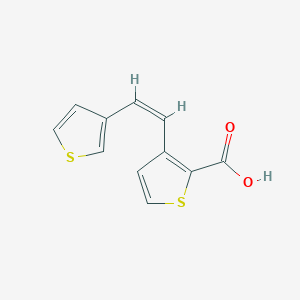

3-[(Z)-2-thiophen-3-ylethenyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O2S2/c12-11(13)10-9(4-6-15-10)2-1-8-3-5-14-7-8/h1-7H,(H,12,13)/b2-1- |

InChI Key |

FGLDNKRGUFKSGU-UPHRSURJSA-N |

SMILES |

C1=CSC=C1C=CC2=C(SC=C2)C(=O)O |

Isomeric SMILES |

C1=CSC=C1/C=C\C2=C(SC=C2)C(=O)O |

Canonical SMILES |

C1=CSC=C1C=CC2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of microwave irradiation and metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate are some of the methods employed for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Comparison with Similar Compounds

Structural and Pharmacophore Similarity

Key Observations :

- Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) exhibit high structural similarity (0.71–0.87) to AI-942 analogs, likely due to shared pharmacophores critical for target binding .

- Chlorinated heterocycles (e.g., 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine) prioritize lipophilicity and membrane permeability, aligning with AI-942/13331402’s classification as a proton-antiporter substrate .

Functional and Pharmacokinetic Comparison

Key Observations :

- Efficacy : AI-942/42301830 shows strong SARS-CoV-2 Mpro binding (-8.2 kcal/mol), outperforming many repurposed drugs but requiring optimization for toxicity .

- ADMET: AI-942/13331402’s moderate BBB penetration contrasts with (3-Bromo-5-chlorophenyl)boronic acid’s high solubility but non-substrate status, highlighting trade-offs between bioavailability and target engagement .

- Safety : ProTox-II predictions for AI-942/42301830 indicate low hepatotoxicity (LD₅₀: 1000 mg/kg), whereas chlorinated analogs (e.g., 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine) may carry higher mutagenicity risks .

Key Observations :

- Boronic acid derivatives benefit from scalable palladium-catalyzed cross-coupling reactions but require stringent purification .

- Chlorinated heterocycles face stability challenges under high-temperature conditions, necessitating advanced process optimization .

Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.